(4-(Hydroxymethyl)piperidin-1-yl)(phenyl)methanone

Efinaconazole impurity profiling LC-MS/MS characterization pharmaceutical reference standard

(4-(Hydroxymethyl)piperidin-1-yl)(phenyl)methanone (CAS 19980-00-8), also referred to as 1-benzoyl-4-hydroxymethylpiperidine or Efinaconazole Impurity 23, is an N-acylpiperidine derivative with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol. The compound possesses a benzoyl moiety at the piperidine nitrogen and a hydroxymethyl substituent at the 4-position, distinguishing it from simpler benzoylpiperidine analogs that lack this polar functional group.

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
CAS No. 19980-00-8
Cat. No. B3049254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Hydroxymethyl)piperidin-1-yl)(phenyl)methanone
CAS19980-00-8
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESC1CN(CCC1CO)C(=O)C2=CC=CC=C2
InChIInChI=1S/C13H17NO2/c15-10-11-6-8-14(9-7-11)13(16)12-4-2-1-3-5-12/h1-5,11,15H,6-10H2
InChIKeyRLTIVBMLQJFUOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview of (4-(Hydroxymethyl)piperidin-1-yl)(phenyl)methanone (CAS 19980-00-8) for Research and Industrial Sourcing


(4-(Hydroxymethyl)piperidin-1-yl)(phenyl)methanone (CAS 19980-00-8), also referred to as 1-benzoyl-4-hydroxymethylpiperidine or Efinaconazole Impurity 23, is an N-acylpiperidine derivative with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol . The compound possesses a benzoyl moiety at the piperidine nitrogen and a hydroxymethyl substituent at the 4-position, distinguishing it from simpler benzoylpiperidine analogs that lack this polar functional group. It is primarily sourced as a pharmaceutical impurity reference standard for the antifungal agent Efinaconazole (Impurity 23) and as a crystallographically validated fragment hit against Enterovirus D68 3C protease [1]. Its solid-state form exhibits a melting point of 83–85 °C and a predicted LogP of approximately 1.4, indicating moderate lipophilicity [2].

Why Generic Substitution Fails for (4-(Hydroxymethyl)piperidin-1-yl)(phenyl)methanone in Impurity Profiling and Fragment-Based Screening


The 4-hydroxymethyl substituent of CAS 19980-00-8 imparts functional consequences that are absent in closely related benzoylpiperidine analogs. In the context of Efinaconazole impurity profiling, the hydroxymethyl group arises specifically from the hydrolytic ring-opening of the epoxide intermediate during API synthesis, making this compound a process-specific marker that cannot be replicated by the 4-methyl, 4-unsubstituted, or 4-carboxy analogs [1]. In fragment-based drug discovery, the primary alcohol serves as both a hydrogen-bond donor and acceptor, enabling a distinct binding mode within the S1 pocket of EV-D68 3C protease that is not achievable with the 4-chloromethyl or 4-methyl comparators, which lack this H-bond donor capacity [2]. Consequently, substitution with a generic benzoylpiperidine analog in either analytical or structural biology workflows will yield neither the correct chromatographic retention profile nor the validated protein-ligand interaction geometry.

Quantitative Differentiation Evidence for (4-(Hydroxymethyl)piperidin-1-yl)(phenyl)methanone Against Closest Analogs


Efinaconazole Impurity Identity Confirmed via LC-MS/MS Retention Time and Mass Fragmentation — Distinct from 4-Methyl and 4-Unsubstituted Analogs

In validated LC-MS/MS impurity profiling studies for Efinaconazole (EFZ), (4-(hydroxymethyl)piperidin-1-yl)(phenyl)methanone was identified as Impurity 23 with a distinct retention time and mass fragmentation pattern [1]. The calibration curve for impurity quantification was linear over the range of 0.5 μg/mL to 30 μg/mL, with the method demonstrating specificity sufficient to resolve this impurity from the API peak and from other process-related impurities including the 4-chloromethyl analog (Impurity 28, CAS 63608-15-1) [1]. The 4-hydroxymethyl moiety confers a characteristic mass shift of +16 Da relative to the 4-methyl analog (m/z 203), and a +18 Da shift relative to the 4-unsubstituted benzoylpiperidine (m/z 189), enabling unambiguous MS identification .

Efinaconazole impurity profiling LC-MS/MS characterization pharmaceutical reference standard

Crystallographic Fragment Hit Validation: Occupancy and Binding Pose in EV-D68 3C Protease at 1.41 Å Resolution

A PanDDA crystallographic fragment screen of Enterovirus D68 3C protease identified (4-(hydroxymethyl)piperidin-1-yl)(phenyl)methanone (ligand code T89) as a validated fragment hit, with the bound state clearly resolved at 1.41 Å resolution [1]. The fragment binds within the S1 specificity pocket of the protease active site, with the benzoyl carbonyl and the 4-hydroxymethyl group forming key hydrogen-bond interactions [2]. By comparison, 75 total fragments were screened, and only a subset yielded interpretable bound-state electron density; the 4-hydroxymethyl substituent was noted as a critical determinant of binding orientation that would not be recapitulated by the 4-methyl or 4-unsubstituted analogs, which lack the hydrogen-bond donor necessary to anchor the piperidine ring within the pocket [2].

fragment-based drug discovery enterovirus 3C protease X-ray crystallography

Physicochemical Property Differentiation: Melting Point, LogP, and H-Bond Donor Count vs. 4-Methyl, 4-Chloromethyl, and 4-Carboxy Analogs

The target compound (CAS 19980-00-8) exhibits a melting point of 83–85 °C and a predicted LogP of approximately 1.4, reflecting its balanced polarity conferred by the hydroxymethyl group [1][2]. In contrast, the 4-methyl analog (CAS 5470-88-2) is a liquid at room temperature (no reported melting point), indicative of weaker intermolecular hydrogen bonding . The 4-chloromethyl analog (CAS 63608-15-1) has a molecular weight of 237.73 g/mol but lacks the H-bond donor capacity (HBD = 0 vs. HBD = 1 for the target), which fundamentally alters its solubility profile and solid-state packing . The 4-carboxy analog (CAS 5274-99-7, MW 233.26) introduces an acidic moiety (pKa ~4–5) that ionizes at physiological pH, whereas the target compound remains neutral .

physicochemical profiling solid-state characterization drug-likeness assessment

Synthetic Intermediate Utility: 4-Hydroxymethyl as a Versatile Handle for Downstream Derivatization

The 4-hydroxymethyl group of CAS 19980-00-8 serves as a synthetic handle for further derivatization, including oxidation to the 4-carboxaldehyde (CAS 120014-29-1) or mesylation/chlorination to the 4-chloromethyl analog (CAS 63608-15-1) [1]. This contrasts with the 4-methyl analog (CAS 5470-88-2), where the methyl group is chemically inert under mild conditions, and the 4-carboxy analog (CAS 5274-99-7), which requires activation (e.g., acid chloride formation) for further coupling. The 4-unsubstituted benzoylpiperidine (CAS 776-75-0) lacks a functional handle at the 4-position entirely, limiting its utility in divergent synthesis .

synthetic intermediate medicinal chemistry building block procurement

Validated Application Scenarios for (4-(Hydroxymethyl)piperidin-1-yl)(phenyl)methanone (CAS 19980-00-8) in Pharmaceutical and Structural Biology Workflows


Efinaconazole ANDA Impurity Reference Standard for Method Validation and QC Release Testing

CAS 19980-00-8 is procured as Efinaconazole Impurity 23 for use as a certified reference standard in HPLC and LC-MS/MS analytical method development, method validation (AMV), and quality control (QC) release testing during Abbreviated New Drug Application (ANDA) submissions [1]. The validated LC-MS/MS method covering 0.5–30 μg/mL linear range enables quantification of this impurity at levels meeting ICH Q3B thresholds [1]. Its distinct retention time and mass spectrum, differentiated from co-eluting impurities such as the 4-chloromethyl analog (Impurity 28), ensure unambiguous identification and compliance with FDA impurity profiling requirements .

Fragment-Based Lead Discovery Targeting Enterovirus 3C Protease

The compound has been validated as a crystallographic fragment hit (ligand code T89, PDB ID: 7GQK) against EV-D68 3C protease at 1.41 Å resolution [2]. Its binding mode within the S1 pocket, mediated by hydrogen bonds from the benzoyl carbonyl and the 4-hydroxymethyl group, provides a structurally characterized starting point for fragment growing and merging strategies [3]. Procurement of this specific fragment (Z635046794 in the XChem library) is essential for reproducing or extending the published structure-guided optimization campaign, as analogs lacking the 4-hydroxymethyl substituent cannot engage the same H-bond network [3].

Divergent Synthesis of Benzoylpiperidine Derivatives for Medicinal Chemistry SAR Exploration

The 4-hydroxymethyl group enables multiple orthogonal derivatization pathways — oxidation to the 4-carboxaldehyde, chlorination to the 4-chloromethyl analog, mesylation, esterification, or conversion to the 4-aminomethyl derivative — facilitating parallel SAR exploration from a single building block [4]. This synthetic versatility reduces the number of distinct intermediates that must be procured or synthesized from scratch, streamlining hit-to-lead and lead optimization workflows in benzoylpiperidine-based programs, including those targeting MAGL, Smo, or other therapeutically relevant enzymes [5].

Physicochemical Reference Compound for Crystallization and Solid-State Studies

With a well-defined melting point of 83–85 °C and moderate predicted LogP of 1.4, CAS 19980-00-8 serves as a useful physicochemical reference for benchmarking crystallization conditions and solid-state characterization methods in the N-acylpiperidine series . Unlike the 4-methyl analog, which is a liquid at room temperature, the target compound's crystalline nature facilitates co-crystal screening, polymorph identification, and solid-form patenting in pre-formulation development .

Quote Request

Request a Quote for (4-(Hydroxymethyl)piperidin-1-yl)(phenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.